1-[(2-Chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a piperazine ring through a methanesulfonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves the reaction of 2-chlorobenzyl chloride with 4-(2,3-dimethylphenyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceuticals.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
- 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C19H23ClN2O2S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-(2,3-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O2S/c1-15-6-5-9-19(16(15)2)21-10-12-22(13-11-21)25(23,24)14-17-7-3-4-8-18(17)20/h3-9H,10-14H2,1-2H3 |
InChI Key |
RHWAGDDBZQRCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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